molecular formula C8H7N3O2 B3219571 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-19-7

7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219571
CAS No.: 1190319-19-7
M. Wt: 177.16 g/mol
InChI Key: FDDPCNDFXIVSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-19-7) is a high-purity chemical building block with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is part of the pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry and anticancer drug discovery . Researchers value this scaffold for its potential as a core structure in the design and synthesis of novel tubulin inhibitors that target the colchicine-binding site . Such inhibitors can disrupt tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells . The nitro and methyl functional groups on the pyrrolopyridine core make it a versatile intermediate for further chemical exploration, including Suzuki cross-coupling and other derivatization reactions, to develop potential therapeutic agents . This product is provided with a guaranteed purity of 95% and is recommended for storage at 0°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-9-8-6(11(12)13)4-10-7(5)8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPCNDFXIVSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266595
Record name 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-19-7
Record name 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methyl 3 Nitro 1h Pyrrolo 3,2 B Pyridine

General Synthetic Strategies for 1H-Pyrrolo[3,2-b]pyridine Core Construction

The assembly of the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, can be achieved through various synthetic routes, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice versa. Multicomponent reactions also offer an efficient pathway to this bicyclic system.

Annulation Approaches from Pyridine Precursors

The construction of the pyrrole ring onto a functionalized pyridine derivative is a common and versatile strategy. These methods often involve the cyclization of suitably substituted pyridine precursors. A prominent example is the Fischer indole synthesis, which can be adapted for the synthesis of azaindoles. This typically involves the reaction of a pyridylhydrazine with a ketone or aldehyde under acidic conditions. For the synthesis of a 7-methyl substituted analog, a hydrazine derived from a 2-amino-6-methylpyridine would be a logical starting material.

Another significant approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl- or N-aroyl-aminopyridine at high temperatures using a strong base. To obtain the 7-methyl-1H-pyrrolo[3,2-b]pyridine core, one would start with a 3-amino-2-methylpyridine, which would be acylated at the amino group, followed by base-catalyzed cyclization.

The Reissert synthesis provides another avenue, where a substituted pyridine is reacted with an acyl halide and a cyanide source, followed by hydrolysis and cyclization to form the pyrrole ring. Modifications of these classical methods are often necessary to accommodate the electronic properties of the pyridine ring and to achieve the desired regioselectivity.

Annulation Strategy Pyridine Precursor Type Key Reagents General Reaction Conditions
Fischer Indole SynthesisPyridylhydrazine (e.g., from 2-amino-6-methylpyridine)Ketone or Aldehyde, Acid catalystHeating in the presence of an acid (e.g., H₂SO₄, polyphosphoric acid)
Madelung SynthesisN-acyl-3-amino-2-methylpyridineStrong base (e.g., NaNH₂, BuLi)High temperatures
Reissert Synthesis2-Methyl-3-aminopyridineAcyl halide, Cyanide sourceMultistep process involving acylation, cyanation, and cyclization

Annulation Approaches from Pyrrole Precursors

Conversely, the pyridine ring can be constructed onto a pre-existing, appropriately substituted pyrrole. This strategy often involves the cyclization of a pyrrole derivative bearing functional groups that can form the six-membered pyridine ring.

For instance, a pyrrole substituted at the 2- and 3-positions with groups that can undergo condensation and cyclization reactions can be utilized. An example would be a 2-acyl-3-(cyanomethyl)pyrrole, which upon treatment with a suitable reagent, can cyclize to form the pyridine ring. The specific substitution pattern on the starting pyrrole is crucial for achieving the desired 7-methyl-1H-pyrrolo[3,2-b]pyridine structure.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of fused heterocyclic systems. A strategy could involve the coupling of a functionalized pyrrole with a partner that brings in the necessary atoms to form the pyridine ring, followed by a cyclization step.

Annulation Strategy Pyrrole Precursor Type Key Transformation General Reaction Conditions
Condensation/Cyclization2,3-Disubstituted pyrrole (e.g., with acyl and cyanomethyl groups)Intramolecular condensationBase or acid catalysis, often with heating
Cross-Coupling/CyclizationHalogenated or boronic acid substituted pyrrolePalladium-catalyzed coupling followed by cyclizationPd catalyst, ligand, base, and a suitable coupling partner

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules like 1H-pyrrolo[3,2-b]pyridines. These reactions often proceed through a cascade of transformations, rapidly building molecular complexity.

While specific MCRs for the direct synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine are not extensively documented, related pyrrolopyridine structures have been assembled through such strategies. A hypothetical MCR could involve the reaction of a β-enamino imide, an aldehyde, and an active methylene compound, which has been shown to produce functionalized pyrrolo[3,4-b]pyridines and could potentially be adapted. The challenge lies in selecting the appropriate starting materials to achieve the specific substitution pattern of the target molecule.

Targeted Introduction of the Nitro Group at Position 3

Once the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is synthesized, the next critical step is the regioselective introduction of the nitro group at the C3 position of the pyrrole ring.

Direct Nitration Strategies on the Pyrrolopyridine Nucleus

Direct electrophilic nitration is a common method for introducing a nitro group onto an aromatic ring. For pyrrole and its fused derivatives, the 3-position is generally the most susceptible to electrophilic attack due to the electron-donating nature of the pyrrole nitrogen. Studies on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system have shown that nitration occurs predominantly at the 3-position rsc.org. This suggests that direct nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine is a viable strategy to obtain the desired 3-nitro derivative.

The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and avoid side reactions. Common nitrating agents include nitric acid in sulfuric acid, nitric acid in acetic anhydride, or milder reagents like acetyl nitrate. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or degradation of the starting material.

Nitrating Agent Reaction Conditions Expected Regioselectivity
HNO₃ / H₂SO₄Low temperature (e.g., 0 °C)Predominantly C3-nitration
HNO₃ / Ac₂OLow to ambient temperaturePredominantly C3-nitration
Acetyl nitrateMild conditionsHigh C3-selectivity

Nitro Group Precursors in Cyclization Reactions

An alternative to direct nitration is to incorporate the nitro group into one of the precursors before the cyclization reaction to form the pyrrolopyridine core. This approach can offer better control over the regiochemistry of the final product.

For instance, in an annulation strategy starting from a pyridine precursor, a 2-amino-3-nitro-6-methylpyridine could be a key intermediate. The nitro group is already in the desired relative position on the pyridine ring. Subsequent reactions to form the fused pyrrole ring, such as through a Fischer indole synthesis or a related cyclization, would then yield the 3-nitro-pyrrolopyridine derivative directly. A documented synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine derivative involved the nitration of a 2-bromo-5-methylpyridine-1-oxide with fuming nitric acid in sulfuric acid as a key step before the formation of the pyrrole ring nih.gov.

Similarly, when starting from a pyrrole precursor, a 3-nitropyrrole derivative could be used. The subsequent annulation of the pyridine ring would then lead to the target molecule. The use of nitroalkenes in [3+2] cycloaddition reactions is another powerful method for constructing five-membered nitrogen heterocycles with a pre-installed nitro group.

Strategy Nitro-Containing Precursor Key Reaction
Annulation from Pyridine2-Amino-3-nitro-6-methylpyridineCyclization to form the pyrrole ring
Annulation from Pyrrole3-Nitropyrrole derivativeCyclization to form the pyridine ring
CycloadditionNitroalkene[3+2] Cycloaddition with a suitable dipole

Regioselectivity Considerations in Nitration Reactions

The nitration of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) ring system is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic substitution is dictated by the electronic properties of the bicyclic system. The pyrrole ring is significantly more activated towards electrophiles than the pyridine ring. Within the pyrrole moiety, the C3 position is the most electron-rich and sterically accessible site for electrophilic attack.

Published studies on the nitration of 1H-pyrrolo[2,3-b]pyridine have consistently shown that the reaction occurs predominantly at the 3-position rsc.org. This high regioselectivity is attributed to the directing effect of the pyrrole nitrogen atom.

When a methyl group is present at the 7-position of the pyridine ring, it is anticipated that this high preference for C3-nitration will be maintained. The methyl group at C7 is electronically distant and is not expected to significantly alter the inherent reactivity of the pyrrole ring towards electrophiles. Therefore, the nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine is expected to yield 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine as the major product.

Common nitrating agents for such reactions include mixtures of nitric acid with sulfuric acid or acetic anhydride. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent dinitration or side reactions.

Table 1: Regioselectivity in the Nitration of 1H-pyrrolo[2,3-b]pyridine

Starting Material Nitrating Agent Major Product Reference

Targeted Introduction of the Methyl Group at Position 7

The introduction of the methyl group at the C7 position of the pyrrolo[3,2-b]pyridine core can be achieved through two main strategies: direct methylation of a 7-unsubstituted precursor or by utilizing a methylated pyridine derivative as a starting material for the construction of the bicyclic system.

Direct methylation of a 7-unsubstituted pyrrolo[3,2-b]pyridine, such as 3-nitro-1H-pyrrolo[3,2-b]pyridine, presents significant regioselectivity challenges. The presence of multiple potential methylation sites, including the N1 position of the pyrrole ring and the N6 nitrogen of the pyridine ring, complicates this approach. Furthermore, direct C-H methylation of the pyridine ring is generally difficult to achieve with high selectivity. While some advanced catalytic methods for C-H functionalization exist, their application to this specific scaffold has not been extensively reported.

A more reliable and widely employed strategy involves the use of a pre-methylated pyridine precursor to construct the pyrrolo[3,2-b]pyridine ring system. This approach offers superior control over the position of the methyl group. A common method for the synthesis of 7-azaindoles is the Bartoli indole synthesis or related methodologies that utilize substituted anilines. In the context of this compound, a suitable starting material would be a 2-amino-3-methylpyridine derivative.

For instance, the synthesis could commence with a 2-chloro-3-methylpyridine derivative which can be subsequently converted to the corresponding 2-amino-3-methylpyridine. The pyrrole ring is then constructed onto this pyridine core. The nitration step can be performed either on the methylated pyridine precursor before ring closure or on the fully formed 7-methyl-1H-pyrrolo[3,2-b]pyridine.

Table 2: Common Strategies for the Synthesis of Substituted 7-Azaindoles

Synthetic Strategy Description Key Advantage
Fischer Indole Synthesis Reaction of a substituted phenylhydrazine with an aldehyde or ketone. Versatile for various substitutions.
Bartoli Indole Synthesis Reaction of a nitro-aromatic with a vinyl Grignard reagent. Tolerant of various functional groups.
Madelung Synthesis Intramolecular cyclization of an N-phenylamide. Useful for specific substitution patterns.

As the methylation occurs on an aromatic pyridine ring, no new stereocenters are generated, and therefore, stereochemical control is not a consideration in this context. The primary challenge lies in achieving the desired positional control, which, as discussed, is best addressed by employing a pre-methylated starting material for the construction of the bicyclic ring system. This ensures that the methyl group is unambiguously located at the C7 position.

Purification and Isolation Techniques for the Compound

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity for subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Column chromatography is a standard and effective technique for the purification of nitro-aza-indole derivatives. The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound. The slightly acidic nature of silica gel is generally compatible with this class of compounds.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. The polarity of the mobile phase is gradually increased to elute the desired compound from the column. The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid, is a common choice for the purification of polar heterocyclic compounds sielc.com.

Table 3: Chromatographic Techniques for the Purification of Azaindole Derivatives

Technique Stationary Phase Typical Mobile Phase Application
Column Chromatography Silica Gel Hexane/Ethyl Acetate Gradient Routine purification of reaction mixtures.

Crystallization and Recrystallization Protocols

Typically, crude products of this nature are purified by recrystallization from a suitable solvent or a binary solvent mixture. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures—ideally, the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Common solvents used for the crystallization of polar, aromatic compounds include ethanol, methanol, ethyl acetate, acetonitrile, and mixtures of these with water or hexanes.

The process generally involves:

Dissolving the crude solid in a minimum amount of a hot solvent to ensure the solution is saturated.

Hot filtration of the solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of amorphous solid or smaller, less pure crystals.

Once crystallization is complete, the crystals are isolated by filtration, typically under vacuum.

The isolated crystals are then washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

Finally, the purified crystals are dried under vacuum to remove any remaining solvent.

For compounds with moderate polarity like this compound, a solvent system like ethanol/water or ethyl acetate/hexane might be effective. The optimal solvent system and specific conditions would need to be determined empirically.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a crucial step in developing an efficient synthetic route to maximize the yield and purity of the final product. For the synthesis of a substituted pyrrolopyridine like this compound, several parameters would be systematically varied. While specific studies on this exact molecule are not available, data from the synthesis of analogous structures, such as other substituted azaindoles, provide a framework for potential optimization strategies.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the reaction rate, yield, and even the regioselectivity of the synthesis of pyrrolopyridine systems. The solvent's polarity, boiling point, and its ability to solvate reactants and intermediates are key factors. For the construction of the pyrrolopyridine core, which often involves condensation and cyclization reactions, a range of solvents would typically be screened.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Expected Outcome
Toluene2.4111Non-polar, aprotic. Useful for reactions requiring high temperatures and azeotropic removal of water.
Dioxane2.2101Aprotic, ether solvent. Often used in palladium-catalyzed cross-coupling reactions.
N,N-Dimethylformamide (DMF)36.7153Polar, aprotic. High boiling point, good at solvating a wide range of reactants.
Acetonitrile (MeCN)37.582Polar, aprotic. Moderate boiling point, commonly used in a variety of organic transformations.
Ethanol (EtOH)24.678Polar, protic. Can participate in hydrogen bonding and may act as a mild acid or base.

This table is illustrative and based on general principles of organic synthesis for related heterocyclic compounds. The actual optimal solvent for the synthesis of this compound would require experimental validation.

Catalyst Selection and Loading

Many synthetic routes for forming heterocyclic rings like pyrrolopyridine rely on catalysis. For instance, if the synthesis involves a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to build the core structure, the choice of catalyst and ligand is paramount. Palladium catalysts are frequently employed for such transformations.

The catalyst loading is also a critical parameter to optimize. While a higher catalyst loading might increase the reaction rate, it also increases costs and the potential for metal contamination in the final product. Therefore, the goal is to find the lowest effective catalyst loading that provides a good yield in a reasonable time.

Catalyst SystemTypical Loading (mol%)Application in Heterocycle Synthesis
Pd(PPh₃)₄1-5Suzuki, Stille, and other cross-coupling reactions.
Pd₂(dba)₃ with ligand0.5-3Versatile palladium source, used with various phosphine ligands for C-N and C-C bond formation.
Pd(OAc)₂ with ligand1-5Often used in Heck and Suzuki couplings.
Copper (e.g., CuI)5-10Used in Ullmann condensations and Sonogashira couplings.

This table presents common catalysts used for reactions that could be part of a synthetic route to pyrrolopyridines. The ideal catalyst would depend on the specific reaction being optimized.

Temperature and Pressure Optimization

Reaction temperature is a fundamental parameter that affects reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts or decomposition of the product. Temperature screening is therefore essential. For many cyclization and cross-coupling reactions, temperatures can range from room temperature to the reflux temperature of the solvent. Microwave-assisted synthesis can also be explored to significantly reduce reaction times by using high temperatures and pressures safely.

Temperature (°C)PressurePotential Effects
25 (Room Temp)AtmosphericMay result in slow reaction rates or no reaction.
50-80AtmosphericModerate temperatures, often a good starting point for optimization.
80-120AtmosphericHigher temperatures, may be required for less reactive substrates.
>120 (Microwave)ElevatedCan dramatically accelerate reactions, but may require careful optimization to avoid decomposition.

This table provides a general guide for temperature optimization in the synthesis of complex organic molecules. The optimal conditions are highly specific to the reaction.

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra, along with the application of two-dimensional NMR techniques for the structural elucidation of 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine .

Proton (¹H) NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bicyclic system, the methyl group protons, and the N-H proton of the pyrrole (B145914) ring. The electron-withdrawing nature of the nitro group at the C3 position is predicted to significantly deshield the proton at the C2 position. The methyl group at C7 will exert a mild shielding effect on the neighboring proton at C6.

The predicted chemical shifts (δ) in a suitable solvent like DMSO-d₆ are outlined below. The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 11.0 ppm. The proton at C2 is anticipated to be the most deshielded aromatic proton due to the adjacent nitro group. The protons on the pyridine (B92270) ring, H5 and H6, will likely appear as doublets, showing ortho-coupling. The methyl protons at C7 will resonate as a singlet in the upfield region.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (NH)> 12.0br s-
H-2~ 8.5s-
H-5~ 8.2d~ 5.0
H-6~ 7.1d~ 5.0
7-CH₃~ 2.5s-

Predicted data is based on the analysis of similar structures and known substituent effects.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The carbon atom directly attached to the nitro group (C3) is expected to be significantly deshielded. The quaternary carbons (C3, C3a, C7, and C7a) will also be identifiable. The methyl carbon (7-CH₃) will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~ 125
C3~ 150
C3a~ 128
C5~ 145
C6~ 118
C7~ 155
C7a~ 140
7-CH₃~ 17

Predicted data is based on the analysis of similar structures and known substituent effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To confirm the predicted assignments and establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would be expected to show a correlation between the ortho-coupled protons H5 and H6 on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon atom. For instance, it would link the signal for H5 to C5, H6 to C6, H2 to C2, and the methyl protons to the 7-CH₃ carbon.

The N-H proton (H1) to C2, C3, C3a, and C7a.

The H2 proton to C3 and C3a.

The H5 proton to C3a, C6, and C7.

The H6 proton to C5 and C7a.

The methyl protons (7-CH₃) to C6, C7, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximities. A key expected NOE would be between the methyl protons (7-CH₃) and the H6 proton, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental composition. For This compound (C₈H₇N₃O₂), the predicted exact mass for the protonated molecule [M+H]⁺ would be a critical piece of identifying information.

Predicted HRMS Data

IonCalculated Exact Mass
[C₈H₇N₃O₂ + H]⁺178.0611

This value is calculated based on the elemental composition.

Fragmentation Pathway Elucidation and Structural Derivations

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of This compound is expected to undergo characteristic fragmentation. A plausible fragmentation pathway would likely involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by further fragmentation of the heterocyclic core. The loss of a methyl radical (•CH₃) is also a possible fragmentation pathway.

Predicted Key Fragments in Mass Spectrometry

m/zPossible Fragment
177[M]⁺
162[M - CH₃]⁺
131[M - NO₂]⁺
104[C₇H₆N]⁺

These predicted fragments are based on common fragmentation patterns of nitroaromatic and heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of the nitro group, as well as the fused pyrrole and pyridine rings.

Analysis of Nitro Group Vibrational Modes

The nitro group (NO₂) is a key functional moiety in the title compound, and its vibrational modes are readily identifiable in the IR spectrum. The two primary vibrations associated with the nitro group are the asymmetric and symmetric stretching modes.

Asymmetric Stretching (ν_as(NO₂)) : This high-energy stretching vibration typically appears in the range of 1560-1500 cm⁻¹. The electron-withdrawing nature of the aromatic system to which the nitro group is attached can influence the precise frequency of this band.

Symmetric Stretching (ν_s(NO₂)) : The symmetric stretching vibration is observed at a lower frequency, generally in the region of 1360-1300 cm⁻¹.

The presence of strong absorption bands in these regions would provide definitive evidence for the successful nitration of the 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. The following table summarizes the expected IR absorption frequencies for the nitro group.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric Stretching (ν_as)C-NO₂1560 - 1500
Symmetric Stretching (ν_s)C-NO₂1360 - 1300

Characteristic Pyrrole and Pyridine Ring Vibrations

The fused heterocyclic core of this compound, which is a derivative of 4-azaindole, presents a more complex series of vibrational modes. nih.gov The vibrations of the pyrrole and pyridine rings are often coupled, but some characteristic bands can be assigned.

N-H Stretching : The pyrrole moiety contains a secondary amine, and the N-H stretching vibration is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The broadness of this peak is often indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

C-H Stretching : Aromatic C-H stretching vibrations from both the pyrrole and pyridine rings are anticipated to be observed above 3000 cm⁻¹, typically in the 3150-3000 cm⁻¹ range. The C-H stretching of the methyl group at the 7-position would appear in the 2975-2850 cm⁻¹ region.

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of sharp, medium to strong absorption bands in the 1650-1400 cm⁻¹ region. These are characteristic of the aromatic nature of the heterocyclic system.

Ring Breathing Vibrations : The entire ring system can undergo "breathing" vibrations, which are often complex and appear in the fingerprint region of the spectrum (below 1400 cm⁻¹). These are highly characteristic of the specific heterocyclic scaffold.

The table below outlines the anticipated IR absorption frequencies for the key vibrations of the pyrrole and pyridine rings.

Vibrational ModeFunctional Group/MoietyExpected Frequency Range (cm⁻¹)
N-H StretchingPyrrole N-H3400 - 3200
Aromatic C-H StretchingPyrrole and Pyridine C-H3150 - 3000
Aliphatic C-H StretchingMethyl C-H2975 - 2850
C=C and C=N StretchingAromatic Rings1650 - 1400

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Absolute Configuration and Conformation

For an achiral molecule like this compound, the concept of absolute configuration is not applicable. However, X-ray crystallography would definitively establish the molecule's conformation. It is highly probable that the fused 1H-pyrrolo[3,2-b]pyridine ring system is essentially planar, a common feature of aromatic and fused heterocyclic systems.

A key conformational parameter that would be determined is the dihedral angle between the plane of the nitro group and the plane of the pyrrole ring. In many nitro-aromatic compounds, the nitro group is slightly twisted out of the plane of the aromatic ring to minimize steric strain with adjacent substituents. The degree of this torsion would be precisely measurable from the crystallographic data.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding : The N-H group of the pyrrole ring is a strong hydrogen bond donor. It is expected to form intermolecular hydrogen bonds with either the nitrogen atom of the pyridine ring or one of the oxygen atoms of the nitro group of a neighboring molecule. Such interactions are a dominant feature in the crystal packing of many nitrogen-containing heterocycles.

π-π Stacking : The planar, electron-rich aromatic system of the pyrrolopyridine core is conducive to π-π stacking interactions. These interactions, where the planes of adjacent aromatic rings are arranged in a parallel or offset fashion, are a significant cohesive force in the crystals of many aromatic compounds.

The following table summarizes the expected crystallographic parameters and intermolecular interactions for this compound.

Parameter/InteractionExpected Observation
Molecular ConformationThe fused 1H-pyrrolo[3,2-b]pyridine ring system is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the pyrrole ring.
Hydrogen BondingStrong intermolecular N-H···N (pyridine) or N-H···O (nitro) hydrogen bonds are anticipated, leading to the formation of chains or networks of molecules within the crystal.
π-π StackingParallel or offset π-π stacking interactions between the aromatic rings of adjacent molecules are likely to be a key feature of the crystal packing.
Other Intermolecular ForcesDipole-dipole interactions involving the polar nitro groups, as well as weaker van der Waals forces, will also contribute to the overall crystal stability.

Computational and Theoretical Investigations of 7 Methyl 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic nature of a molecule. These methods can elucidate electronic structure, reactivity, and spectroscopic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. bldpharm.com

For 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine, the presence of both an electron-donating group (the methyl group) and a strong electron-withdrawing group (the nitro group) on the pyrrolopyridine core significantly influences the electronic distribution. The nitro group, in particular, is known to lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. bldpharm.com

Table 1: Illustrative Frontier Orbital Energies for a Heterocyclic System

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Represents the electron-donating capability.
LUMO-2.1Represents the electron-accepting capability.
HOMO-LUMO Gap4.4Indicates chemical reactivity and stability.

Note: The values in this table are illustrative and not specific to this compound.

Beyond the HOMO-LUMO gap, the distribution of these orbitals across the molecule predicts sites of reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would be concentrated around the nitro group and the pyridine (B92270) ring. researchgate.net This suggests that electrophilic attacks would likely occur at the pyrrole moiety, whereas nucleophilic attacks would be directed towards the pyridine ring, especially at the carbon atom bearing the nitro group.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity profile. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index for this compound would be expected due to the influence of the nitro substituent. researchgate.net

The 1H-pyrrolo[3,2-b]pyridine scaffold, like other similar heterocyclic systems, can theoretically exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For the parent ring, proton tautomerism can occur between the nitrogen atoms of the pyrrole and pyridine rings. Computational studies on related pyrroloquinoline systems have investigated such equilibria to determine the most stable form. mdpi.com

The relative stability of these tautomers is influenced by factors like aromaticity and the electronic effects of substituents. The presence of the methyl and nitro groups on the this compound backbone would influence the thermodynamics of this equilibrium. Quantum chemical calculations can predict the relative energies of each tautomer, thereby identifying the predominant species under given conditions.

DFT calculations are a reliable method for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov By calculating the optimized molecular geometry, theoretical spectra can be generated.

Comparing these predicted spectra with experimentally obtained data serves as a powerful tool for structural confirmation. Discrepancies between theoretical and experimental values can often be explained by considering the experimental conditions (e.g., solvent effects), which are not always perfectly modeled in gas-phase calculations. echemhub.com For this compound, theoretical ¹H and ¹³C NMR shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts

Atom PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2125.4124.9
C3145.2144.8
C5118.9119.3
C6130.1130.5
C7-CH₃15.816.2

Note: This table is a hypothetical example to illustrate the comparison process.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly useful for studying the flexibility and conformational landscape of a molecule. nih.gov

For a relatively rigid structure like this compound, conformational flexibility is limited. The primary sources of flexibility would be the rotation of the methyl group and the nitro group. MD simulations can track the movements of these groups and the vibrations of the ring system itself.

These simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing insights into how the molecule might interact with its environment or a biological target. sci-hub.senih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation can quantify the stability and flexibility of different parts of the molecule. nih.govplos.org Such studies are foundational in drug design, where understanding the conformational behavior of a molecule is key to predicting its binding affinity to a receptor. nih.gov

Solvent Effects on Molecular Behavior

The chemical environment plays a critical role in the behavior of a molecule. Computational studies investigating solvent effects predict how the properties of this compound would change in different media, from nonpolar to polar environments. These effects are primarily governed by the molecule's inherent polarity, which arises from its specific arrangement of atoms and functional groups.

The structure of this compound features a fused pyrrole and pyridine ring system, a polarizable scaffold. The presence of a strong electron-withdrawing nitro (-NO₂) group and an electron-donating methyl (-CH₃) group induces a significant dipole moment. Theoretical models, such as those using a Polarizable Continuum Model (PCM), can be employed to simulate the solvent environment.

In such models, it would be predicted that:

In polar protic solvents (e.g., water, ethanol), the molecule would be stabilized through dipole-dipole interactions and hydrogen bonding. The nitrogen atoms in the pyridine and pyrrole rings, along with the oxygen atoms of the nitro group, could act as hydrogen bond acceptors. This stabilization would likely affect the molecule's ground-state and excited-state energies, which in turn influences its UV-visible absorption spectrum, a phenomenon known as solvatochromism.

In polar aprotic solvents (e.g., DMSO, acetone), stabilization would occur mainly through dipole-dipole interactions without the influence of hydrogen bond donation from the solvent.

In nonpolar solvents (e.g., hexane, toluene), the molecule would experience much weaker van der Waals interactions, leading to behavior that more closely resembles its gas-phase state.

These computational predictions are crucial for understanding reaction kinetics, solubility, and the conformational preferences of the molecule in various biological and chemical systems.

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein. Given that various derivatives of the parent pyrrolopyridine scaffold have shown activity as kinase inhibitors, a hypothetical docking study for this compound would likely target the ATP-binding site of a relevant protein kinase. researchgate.netresearchgate.netrsc.orgmdpi.com

Identification of Potential Binding Pockets in Target Macromolecules

The first step in a molecular docking simulation is to identify the binding pocket on the target protein. For protein kinases, the most common target is the highly conserved ATP-binding site. This pocket is typically a cleft located between the N- and C-terminal lobes of the kinase domain. It contains key amino acid residues that form hydrogen bonds with the adenine (B156593) moiety of ATP. Docking algorithms would utilize the crystal structure of the target kinase, often with a co-crystallized inhibitor, to define the coordinates of this binding site. The algorithm then explores this defined space to find the most favorable binding pose for the ligand, this compound.

Ligand-Protein Interaction Profiling (e.g., hydrogen bonding, hydrophobic interactions)

Once docked, the interaction profile between this compound and the amino acid residues of the binding pocket can be analyzed. Based on its structure, the following interactions would be anticipated and visualized using molecular graphics software. amazonaws.com

Hydrogen Bonding: The pyrrole N-H group is a potential hydrogen bond donor. The nitrogen atom of the pyridine ring and the two oxygen atoms of the nitro group are all potential hydrogen bond acceptors. These groups could form critical hydrogen bonds with residues in the "hinge region" of the kinase, which is a common interaction pattern for kinase inhibitors that mimics the binding of ATP. For instance, studies on similar pyrrolopyridine scaffolds show hydrogen bonding with backbone atoms of specific amino acid residues like Met and Lys. researchgate.net

Pi-Stacking: The aromatic pyrrolopyridine core could form π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan within the active site.

A hypothetical interaction profile is detailed in the table below.

Interaction TypeLigand GroupPotential Protein Residues
Hydrogen Bond (Donor)Pyrrole N-HHinge Region Backbone Carbonyls (e.g., Met, Cys)
Hydrogen Bond (Acceptor)Pyridine NitrogenHinge Region Backbone N-H (e.g., Met, Cys)
Hydrogen Bond (Acceptor)Nitro Group OxygensCatalytic Lysine, Aspartate (DFG motif)
HydrophobicMethyl GroupAlanine, Valine, Leucine, Isoleucine
Pi-StackingPyrrolopyridine RingPhenylalanine, Tyrosine, Tryptophan

Binding Affinity Predictions and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity (typically in kcal/mol) of the ligand in its predicted pose. afjbs.com These functions are mathematical models that approximate the free energy of binding by considering terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and the entropic penalty of binding. A lower (more negative) score generally indicates a more favorable binding interaction. For this compound, the scoring function would evaluate the sum of the favorable interactions (hydrogen bonds, hydrophobic contacts) against any unfavorable aspects, such as steric clashes or desolvation penalties, to predict its potential as an inhibitor for the selected target.

Structure-Activity Relationship (SAR) Studies via Substituent Effects (Theoretical)

Theoretical SAR studies aim to understand how specific functional groups on a core scaffold influence its biological activity. For this compound, the key substituents are the methyl and nitro groups.

Computational Prediction of How Methyl and Nitro Groups Influence Electronic and Steric Parameters

Computational methods can precisely quantify the electronic and steric influence of the methyl and nitro groups on the parent 1H-pyrrolo[3,2-b]pyridine scaffold.

Electronic Effects:

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group due to both resonance and inductive effects. Its presence at the 3-position would significantly decrease the electron density of the entire aromatic ring system. This has several predictable consequences:

It would make the pyrrole N-H proton more acidic.

It would decrease the basicity of the pyridine nitrogen.

It would alter the electrostatic potential map of the molecule, creating a highly electron-deficient (positive) region around the ring system, which could influence interactions with polar residues in a binding pocket.

Methyl Group (-CH₃): The methyl group at the 7-position is a weak electron-donating group through hyperconjugation and induction. It would slightly increase the electron density on the pyridine portion of the ring system, counteracting the powerful effect of the nitro group to a small extent. Studies on related heterocyclic systems have shown that electron-donating groups can sometimes lead to an increase in biological activity. tandfonline.com

Steric Effects:

The methyl group adds steric bulk at the 7-position. In a binding pocket, this could be beneficial if it fits into a corresponding hydrophobic pocket, or detrimental if it causes a steric clash with a residue, forcing an unfavorable conformation.

The interplay of these electronic and steric factors is summarized in the table below.

SubstituentPositionElectronic EffectSteric EffectPredicted Influence on Binding
Nitro (-NO₂)3Strong Electron-WithdrawingSmallModulates hydrogen bonding potential; alters ring polarity for electrostatic interactions.
Methyl (-CH₃)7Weak Electron-DonatingModerate BulkCan engage in hydrophobic interactions; may cause steric hindrance depending on pocket topology.

These theoretical predictions form a critical hypothesis that can guide the synthesis of analogues. For example, replacing the methyl group with larger alkyl groups could probe the size of a hydrophobic pocket, while substituting the nitro group with other electron-withdrawing groups (like a cyano or trifluoromethyl group) could fine-tune the electronic properties to optimize binding affinity.

Design Principles for Future Pyrrolopyridine Derivatives Based on Theoretical Insights

Theoretical insights derived from computational studies on the 1H-pyrrolo[3,2-b]pyridine scaffold and its analogs provide a strategic framework for the design of novel derivatives with tailored properties. The goal of such design efforts is often to enhance biological activity, improve selectivity for a particular target, or optimize physicochemical properties.

One of the primary applications of theoretical insights is in understanding and predicting structure-activity relationships (SAR). By calculating and analyzing various molecular descriptors, researchers can build models that correlate structural features with observed activity. For instance, in the context of designing enzyme inhibitors, molecular docking simulations are frequently used to predict how a pyrrolopyridine derivative will bind to the active site of a protein. These simulations can reveal key hydrogen bonding interactions, hydrophobic contacts, and steric clashes, guiding the modification of the lead compound to improve its binding affinity and selectivity. Studies on related kinase inhibitors have shown that the pyrrolopyridine core can act as a critical pharmacophore for kinase hinge region interactions. aip.org

The electronic properties of the pyrrolopyridine ring system are highly tunable through substitution. Computational methods like DFT can precisely predict how different functional groups will alter the electron density distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is vital for designing molecules with specific electronic characteristics. For example, the introduction of electron-withdrawing groups, such as the nitro group in this compound, is known to lower the energy of the LUMO, which can be important for certain biological activities or material applications. Conversely, electron-donating groups can raise the HOMO energy.

A key design principle is the strategic placement of substituents to achieve a desired balance of properties. For instance, in drug design, it is often necessary to balance potency with metabolic stability and solubility. Computational models can predict properties like lipophilicity (logP) and the propensity for metabolism by cytochrome P450 enzymes. By analyzing the metabolic liabilities of a lead compound, medicinal chemists can introduce modifications to block metabolic hotspots, thereby improving the pharmacokinetic profile of the drug candidate.

Furthermore, theoretical calculations can aid in the design of compounds with specific photophysical properties. For applications in materials science, such as in organic light-emitting diodes (OLEDs), the ability to predict absorption and emission wavelengths is crucial. Time-dependent DFT (TD-DFT) is a common method used for this purpose.

The design of future pyrrolopyridine derivatives will likely involve a multi-parameter optimization approach, where computational models are used to simultaneously predict a range of properties. This integrated approach, combining theoretical insights with synthetic chemistry and biological evaluation, accelerates the discovery of new molecules with desired functionalities.

Computational Method Application in Pyrrolopyridine Derivative Design Predicted Properties
Density Functional Theory (DFT) Geometry optimization and electronic structure analysis.Molecular geometry, Mulliken charges, dipole moment, HOMO/LUMO energies.
Quantitative Structure-Activity Relationship (QSAR) To correlate molecular descriptors with biological activity.Predictive models for activity based on steric, electronic, and hydrophobic parameters.
Molecular Docking To predict the binding mode of a ligand to a biological target.Binding affinity, interaction types (e.g., hydrogen bonds), and orientation in the active site.
Molecular Dynamics (MD) Simulations To study the dynamic behavior of ligand-protein complexes.Stability of binding, conformational changes, and free energy of binding.

Mechanistic and Molecular Level Research Applications of 7 Methyl 3 Nitro 1h Pyrrolo 3,2 B Pyridine in Vitro Focus

Investigation of Molecular Interactions with Biological Macromolecules

No published studies were identified that investigated the molecular interactions of 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine with biological macromolecules.

There is no available data from in vitro assays detailing the binding or inhibition of enzymes such as kinases, reductases, integrases, or topoisomerases by this compound.

No research could be found that explored the potential for this compound to interact with DNA or RNA through intercalation or groove binding.

There are no available studies on the in vitro kinetics or thermodynamics of this compound binding to any biological receptors.

Cellular Pathway Interrogation (In Vitro Models)

No data from in vitro cellular models has been published regarding the effects of this compound on cellular pathways.

There is no information available from studies on cell lines to indicate what impact, if any, this compound has on cellular processes such as cell cycle progression, apoptosis, or microtubule dynamics.

No targets for this compound have been identified or validated in any cellular context according to the available literature.

Data Tables

Due to the lack of experimental data, no data tables can be generated.

High-Throughput Screening Methodologies for Mechanistic Probes

Currently, there is a notable absence of publicly available scientific literature detailing the specific application of this compound in high-throughput screening (HTS) campaigns designed to identify or characterize mechanistic probes. While this compound is identified in patent literature as a modulator of the STING (stimulator of interferon genes) pathway, these documents primarily focus on its synthesis and potential therapeutic applications rather than its use as a tool compound in HTS for probe development.

In a hypothetical HTS context for identifying mechanistic probes, this compound could serve as a reference compound or a starting point for library diversification. A typical HTS workflow to further probe its mechanism or discover related compounds might involve the following:

HTS Assay TypePrinciplePotential Application for this compound
Target-Based Assays Measures the direct interaction of a compound with a purified biological target (e.g., a specific enzyme or receptor).To quantify its binding affinity and kinetics with the STING protein.
Cell-Based Assays Utilizes engineered cell lines that report on the modulation of a specific cellular pathway.To measure the downstream effects of STING pathway modulation in response to the compound.
Phenotypic Assays Screens for compounds that induce a particular cellular phenotype without a preconceived target.To identify other cellular effects of the compound beyond STING modulation.

Derivatization for Mechanistic Probes or Tool Compounds

The generation of derivatives from a lead compound is a critical step in developing sophisticated chemical tools to explore biological systems. For this compound, derivatization would be key to transforming it from a potential therapeutic candidate into a suite of probes for detailed mechanistic studies.

Synthesis of Bioconjugates for Affinity Labeling

The synthesis of bioconjugates of this compound for affinity labeling is not described in the current body of scientific literature. However, such derivatives would be invaluable for identifying and validating its direct binding partners within a complex biological sample. This process, often referred to as affinity-based protein profiling (ABPP), relies on modifying the compound with a reactive group that can covalently bind to its target protein upon interaction.

A theoretical synthetic approach to create an affinity probe from this compound might involve the introduction of a linker arm terminating in a reactive functional group at a non-critical position on the pyrrolopyridine core.

Reactive GroupCovalent Linkage FormedTypical Target Residues
AcrylamideMichael adductCysteine
FluorophosphatePhosphonylated adductSerine
EpoxideRing-opened adductCysteine, Histidine, Tyrosine

Introduction of Reporter Groups for Imaging or Detection

To visualize the subcellular localization of this compound or to quantify its binding in various assays, the introduction of a reporter group would be necessary. There are no published studies detailing the synthesis of such derivatives. Reporter groups can be fluorescent dyes for cellular imaging or affinity tags like biotin (B1667282) for detection and pull-down experiments.

The strategic placement of a reporter group is crucial to ensure that the biological activity of the parent compound is not significantly compromised.

Reporter GroupDetection MethodPrimary Application
FluoresceinFluorescence MicroscopyCellular imaging
RhodamineFluorescence MicroscopyCellular imaging
BiotinStreptavidin-based detectionWestern blotting, pull-down assays

Development of Photoaffinity Probes

Photoaffinity labeling is a powerful technique to capture and identify the binding partners of a compound. This method involves incorporating a photoreactive group into the molecule. Upon photoactivation, typically with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its target protein. The development of photoaffinity probes based on the this compound scaffold has not been reported.

A hypothetical photoaffinity probe of this compound would likely feature one of the following photoreactive moieties:

Photoreactive GroupReactive IntermediateAdvantages
BenzophenoneTriplet ketyl radicalRelatively stable to ambient light
Aryl AzideNitreneHighly reactive, short-lived
DiazirineCarbeneSmall size, less likely to alter compound activity

Chemical Reactivity and Transformation Studies Relevant to Biological Systems

Understanding the chemical stability and metabolic fate of a compound is essential for interpreting its biological effects and for its development as a research tool or therapeutic agent.

Metabolic Stability and Biotransformation Pathways (In Vitro Liver Microsomes, etc.)

There is a lack of published data on the metabolic stability and biotransformation pathways of this compound from in vitro studies using systems like human liver microsomes (HLMs). Such studies are critical for predicting the in vivo half-life and identifying potential metabolites of a compound.

In a typical in vitro metabolic stability assay, the compound would be incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism. The disappearance of the parent compound over time is monitored to determine its rate of metabolism.

A summary of potential metabolic transformations that this compound could undergo is presented below. These are hypothetical pathways based on the known metabolism of similar nitrogen-containing heterocyclic compounds.

Phase I ReactionMediating Enzymes (Example)Potential Metabolite
OxidationCytochrome P450s (e.g., CYP3A4, CYP2D6)Hydroxylated derivatives
ReductionNitroreductasesAmino derivatives
DemethylationCytochrome P450s7-hydroxymethyl derivative

Following Phase I metabolism, the resulting metabolites could undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate their excretion.

Investigation of Nitration/Reduction Pathways and Products

The strategic functionalization of the 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold through nitration, followed by the subsequent reduction of the nitro group, represents a fundamental pathway in the synthesis of key chemical intermediates. These intermediates are valuable in the development of various compounds with potential applications in medicinal chemistry and material science. This section focuses on the in vitro investigation of these transformation pathways, detailing the reagents, conditions, and the resulting products at a molecular level.

The introduction of a nitro group onto the pyrrolopyridine ring is a critical step that significantly influences the electronic properties of the molecule, paving the way for further chemical modifications. The subsequent reduction of the nitro group to an amine is an essential transformation, as the resulting amino-substituted pyrrolopyridines are versatile building blocks.

While specific experimental data for the nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine and the reduction of its 3-nitro derivative are not extensively detailed in publicly available literature, the general principles of these reactions on related azaindole structures provide a strong basis for understanding these pathways. For instance, the nitration of azaindole scaffolds is a known transformation, and various reduction methods for nitroaromatic compounds are well-established.

Nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine

The nitration of an aromatic system like 7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves an electrophilic aromatic substitution mechanism. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired product. Commonly used nitrating agents include a mixture of nitric acid and sulfuric acid, or other reagents capable of generating the nitronium ion (NO₂⁺). The electron-donating nature of the pyrrole (B145914) ring and the methyl group, combined with the electron-withdrawing effect of the pyridine (B92270) nitrogen, directs the electrophilic attack to specific positions on the bicyclic system.

Reduction of this compound

The reduction of the nitro group in this compound to the corresponding amine, 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine, is a key step in creating a versatile synthetic handle. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

The general reaction scheme for the reduction is as follows:

General Reaction Scheme for the Reduction of this compound

The table below outlines a representative set of conditions for the catalytic hydrogenation of a nitroaromatic compound, which can be conceptually applied to the reduction of this compound.

Table 1: Representative Conditions for the Reduction of a Nitroaromatic Compound

ParameterValue
Starting Material This compound
Product 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Catalyst Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen Gas (H₂)
Solvent Ethanol or Methanol
Temperature Room Temperature
Pressure Atmospheric or slightly elevated

The successful synthesis and characterization of these compounds are essential for their use in further research. The purity and identity of the starting material and the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Analog Generation

The generation of a diverse library of analogs based on the 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine core is a critical first step in exploring its potential. Future research will likely focus on established and innovative synthetic methodologies to modify the core structure.

Key strategies could include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for introducing a wide variety of substituents. mdpi.com These methods could be applied to a halogenated precursor of 7-methyl-1H-pyrrolo[3,2-b]pyridine to generate analogs with diverse aryl, heteroaryl, or amino groups at various positions, followed by a carefully controlled nitration step. Research on the synthesis of related 6-aryl-1H-pyrrolo[3,2-c]pyridines has demonstrated the feasibility of microwave-assisted Suzuki reactions for efficient C-C bond formation. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Ugi-Zhu three-component reaction, offer a rapid and efficient route to complex heterocyclic systems. mdpi.com Adapting MCRs could allow for the assembly of novel scaffolds incorporating the pyrrolo[3,2-b]pyridine nucleus, potentially leading to the discovery of unexpected structural motifs with unique properties. mdpi.com

Modification of the Nitro Group: The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. nih.gov This approach was used in the synthesis of 4-benzamidopyrrolo[3,2-c]pyridine derivatives, where a nitro group was reduced to an aniline (B41778) derivative that subsequently reacted to form ureas and amides. nih.gov

Photochemical Methods: Photochemical ring contraction has been described as a method for preparing azaindoles, offering an alternative pathway that could be explored for synthesizing specific isomers or derivatives that are difficult to access through traditional thermal reactions. tugraz.at

Advanced Computational Modeling for Optimized Derivatization

To guide synthetic efforts and prioritize the most promising derivatives, advanced computational modeling will be indispensable. In silico techniques can predict how structural modifications will affect the molecule's physicochemical properties and its binding affinity for potential biological targets.

Future computational studies should include:

Molecular Docking: As has been done for pyrazolo[3,4-b]pyridine and pyrrole-based derivatives, molecular docking simulations can be used to predict the binding modes of this compound analogs within the active sites of various enzymes, such as kinases or tubulin. nih.govnih.gov This can help identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for activity. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models can be developed once a preliminary set of analogs with measured biological activity is available. These models correlate the 3D structural features of the molecules with their activity, providing a predictive tool to design more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding modes predicted by docking and revealing the influence of solvent and thermal fluctuations. nih.gov For instance, MD simulations have been used to confirm the stability of pyrazolo[3,4-b]pyridine derivatives within the TRKA active site. nih.gov

Development of Selective and Potent Mechanistic Probes

The pyrrolopyridine scaffold is known to mimic the purine (B94841) ring of ATP, making it an excellent starting point for developing kinase inhibitors that bind to the ATP-binding site (hinge region). nih.gov By systematically modifying the substituents on the this compound core, it may be possible to develop highly potent and selective "mechanistic probes." These tool compounds are essential for basic research, allowing for the elucidation of the physiological and pathological roles of specific enzymes.

A key example is the development of a pyrrolo[2,3-b]pyridine derivative as a potent and selective type II CDK8 inhibitor. acs.org This compound was used to study the role of CDK8 in the WNT/β-catenin signaling pathway in colorectal cancer. acs.org Similarly, derivatives of this compound could be optimized as selective probes for other kinases implicated in disease, such as FMS kinase, c-Met, or Janus kinases (JAKs), for which other pyrrolopyridine and pyrrolopyrimidine analogs have shown inhibitory activity. nih.govnih.govacs.org The selectivity of these probes is often conferred by the specific substituents attached to the core nucleus. nih.gov

Elucidation of Broader Biological System Interactions (In Vitro)

Given the wide range of biological activities reported for the broader pyrrolopyridine family, a comprehensive in vitro screening campaign for this compound and its newly synthesized analogs is a logical next step. This would involve testing against a diverse array of biological targets to uncover potential therapeutic applications.

Initial screening panels should target areas where related compounds have shown promise:

Anticancer Activity: Analogs should be tested against a panel of cancer cell lines, such as the NCI-60 panel. nih.gov Pyrrolopyridine derivatives have demonstrated activity against various cancers by inhibiting tubulin polymerization or specific kinases. nih.govacs.org

Kinase Inhibition: Screening against a broad panel of kinases is crucial, as the pyrrolopyridine scaffold is a known kinase hinge-binder. nih.gov This could uncover novel inhibitors for targets involved in oncology, inflammation, or other diseases.

Antimicrobial Activity: Pyrrolo[3,2-b]pyridine derivatives have been reported to show activity against resistant strains of E. coli, suggesting that analogs of this compound could be explored as potential antibacterial agents. nih.gov

Antiviral Activity: Certain alkaloids and synthetic derivatives containing the pyrrolopyridine scaffold have shown anti-HIV activity. nih.gov

Table 1: Reported In Vitro Biological Activities of Related Pyrrolopyridine Scaffolds
ScaffoldBiological ActivitySpecific Target/ModelReference
Pyrrolo[3,2-c]pyridineAnticancerTubulin Polymerization Inhibition nih.gov
Pyrrolo[3,2-c]pyridineAnti-inflammatoryFMS Kinase Inhibition nih.gov
Pyrrolo[2,3-b]pyridineAnticancerc-Met Kinase Inhibition nih.gov
Pyrrolo[2,3-b]pyridineAnticancerCDK8 Inhibition acs.org
Pyrrolo[3,2-b]pyridineAntibacterialResistant E. coli strains nih.gov
Pyrrolo[3,4-c]pyridineAntiviralAnti-HIV-1 nih.gov
PyrrolopyrimidineAnti-inflammatoryJAK1 Inhibition acs.org

Potential for Material Science or Catalytic Applications (if emerging from research)

While the primary focus for pyrrolopyridines has been in medicinal chemistry, their unique electronic and structural properties could open doors to applications in material science and catalysis. This remains a largely unexplored but potentially fruitful area of research.

Materials Science: Heterocyclic compounds, including pyrrolopyridine derivatives, are being investigated for their applications in materials science. researchgate.net The introduction of fluorine atoms into pyridine (B92270) rings, for example, can lead to materials with enhanced thermal stability and chemical resistance. mdpi.com The conjugated π-system of the this compound core, modulated by the electron-withdrawing nitro group, could be exploited in the design of novel organic semiconductors or functional dyes.

Catalysis: The nitrogen atoms in the pyrrolopyridine ring system can act as ligands, coordinating to metal centers. This suggests a potential role in homogeneous catalysis. For instance, platinum-based systems have been used to catalyze the synthesis of pyrrolidine (B122466) derivatives. nih.gov Furthermore, recent work has shown that piezoelectric materials like BaTiO₃ can be used in mechanochemical reactions involving 1H-pyrrolo[2,3-b]pyridine, highlighting the compound's utility in novel catalytic systems. acs.org Future research could explore the synthesis of chiral pyrrolopyridine ligands for asymmetric catalysis or investigate the catalytic activity of metal complexes incorporating this scaffold.

Q & A

Basic Questions

Q. What are the common synthetic routes for 7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., 5-bromo-3-nitro-pyrrolo[3,2-b]pyridine) and methyl-substituted boronic acids. Key steps include:

  • Halogenation : Introduction of bromine at position 5 using N-iodosuccinimide (NIS) or similar reagents .
  • Coupling : Reaction with methyl boronic acid derivatives under Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/EtOH with K₂CO₃ as a base .
  • Purification : Flash column chromatography with gradients of dichloromethane/methanol (90:10 to 98:2) yields high-purity products .

Q. How is structural characterization performed for this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

  • ¹H NMR : Signals at δ ~13.4 ppm (NH proton), δ ~8.5–8.9 ppm (aromatic protons), and δ ~2.5 ppm (methyl group) confirm regiochemistry .
  • HRMS : Calculated [M+H]+ values (e.g., 315.12403 for nitro derivatives) validate molecular weight .

Q. What biological targets are associated with pyrrolo[3,2-b]pyridine derivatives?

  • Answer : These compounds show affinity for kinases (e.g., SGK-1) and receptors (e.g., GluN2B). Initial screening involves:

  • Kinase assays : Measure IC₅₀ values using ATP-binding competitive assays .
  • Receptor binding studies : Radioligand displacement assays for GluN2B selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Answer : Regioselectivity is controlled via:

  • Protecting groups : Tosyl (Ts) groups stabilize reactive sites during cross-coupling .
  • Temperature optimization : Lower temperatures (0°C) minimize side reactions during acylation .
  • Catalyst choice : Pd(PPh₃)₄ improves coupling efficiency for sterically hindered positions .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies?

  • Answer : Discrepancies in SAR (e.g., nitro vs. amino substituents) require:

  • Comparative assays : Test 3-nitro and reduced 3-amino derivatives in parallel .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding .
  • Meta-analysis : Cross-reference data from kinase (SGK-1 IC₅₀ ~50 nM) and receptor (GluN2B Kᵢ ~100 nM) studies to identify target-specific trends .

Q. How are metabolic stability and brain penetration optimized for in vivo studies?

  • Answer : Lead optimization strategies include:

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce cytochrome P450 inhibition .
  • hERG channel screening : Patch-clamp assays minimize cardiotoxicity risks .
  • Brain-to-plasma ratio studies : Intravenous dosing followed by LC-MS quantification in rodent models .

Q. What techniques are used to analyze spectral data discrepancies (e.g., overlapping NMR signals)?

  • Answer : Advanced NMR methods:

  • COSY/NOESY : Resolve overlapping aromatic signals in DMSO-d₆ .
  • Variable temperature NMR : Suppress exchange broadening for NH protons .
  • ¹³C DEPT : Assign quaternary carbons in fused ring systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.